

3-Chlorophthalic anhydride spectral data (^1H NMR, ^{13}C NMR, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chlorophthalic anhydride

Cat. No.: B093770

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **3-Chlorophthalic Anhydride**

Introduction

3-Chlorophthalic anhydride (IUPAC name: 4-Chloro-2-benzofuran-1,3-dione; CAS No. 117-21-5) is a chlorinated aromatic anhydride and a key derivative of phthalic anhydride.[1] It serves as a crucial intermediate and monomer in the synthesis of advanced materials and specialty chemicals, including high-performance polyimide engineering plastics, pharmaceuticals, and pesticides.[2] Given its role in polymerization and chemical synthesis, rigorous verification of its molecular structure and purity is paramount.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques used for the characterization of **3-Chlorophthalic anhydride**: ^1H NMR, ^{13}C NMR, and Infrared (IR) spectroscopy. The guide details the principles, experimental protocols, and in-depth interpretation of the spectral data, offering a holistic approach to structural elucidation and quality control.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of **3-Chlorophthalic anhydride** with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR)

Spectroscopy

Principle of the Technique

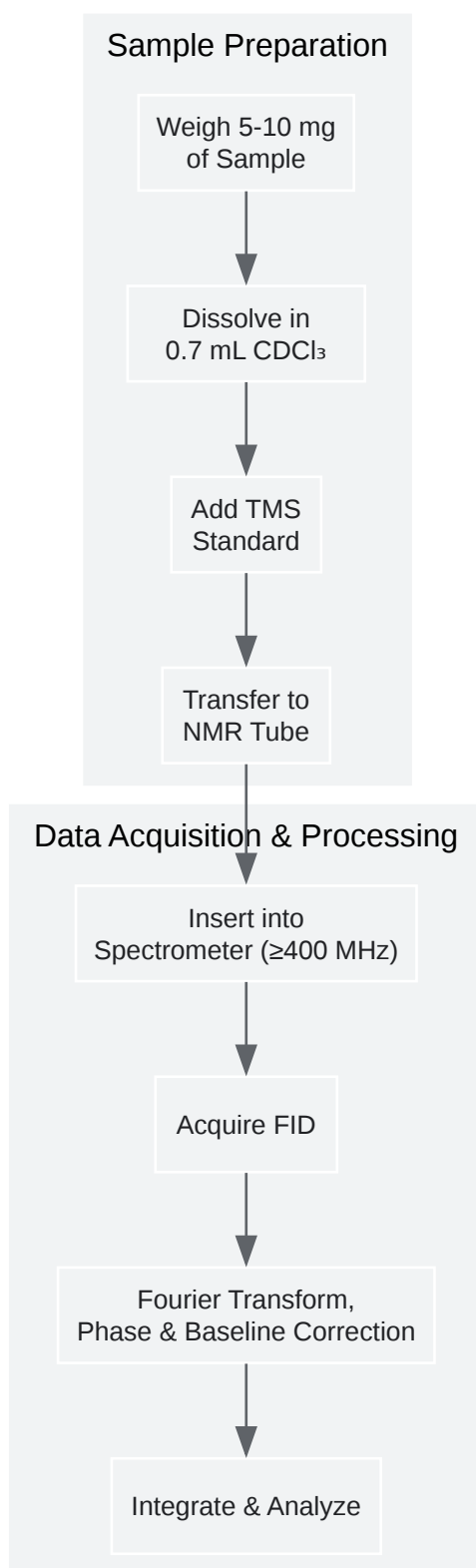
Proton (¹H) NMR spectroscopy is a powerful analytical method that provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their connectivity.[3] The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, revealing which protons are neighbors in the structure.

Experimental Protocol: Sample Preparation and Acquisition

A robust protocol ensures data quality and reproducibility.

- **Sample Preparation:** Weigh approximately 5-10 mg of **3-Chlorophthalic anhydride** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar analytes.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.
- **Data Acquisition:** Place the sample in the NMR spectrometer. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A field strength of 400 MHz or higher is recommended for better signal dispersion and resolution of the aromatic region.

Diagram 2: ¹H NMR Acquisition Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Interpretation

The aromatic region of the ^1H NMR spectrum of **3-Chlorophthalic anhydride** is expected to show three distinct signals corresponding to the three protons on the benzene ring (H4, H5, and H6).

- **Chemical Shifts (δ):** All three protons are attached to an electron-deficient aromatic ring due to the strong electron-withdrawing effects of both the anhydride functional group and the chlorine atom. Therefore, their signals are expected to appear significantly downfield, typically in the range of δ 7.8 - 8.2 ppm.
- **Splitting Patterns:** The protons form a coupled three-spin system.
 - H4: This proton is adjacent to H5. It is expected to appear as a doublet.
 - H5: This proton is coupled to both H4 and H6. It is expected to appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different).
 - H6: This proton is adjacent to H5 and is expected to appear as a doublet.
- **Integration:** The relative integral of these three signals should be 1:1:1, confirming the presence of one of each type of proton.

Data Summary: ^1H NMR

Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Integration
H4	7.8 – 8.2	Doublet (d)	1H
H5	7.8 – 8.2	Triplet (t)	1H
H6	7.8 – 8.2	Doublet (d)	1H

^{13}C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Principle of the Technique

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment, making it an excellent tool for identifying functional groups (like carbonyls) and characterizing aromatic systems.

Experimental Protocol

The sample preparation is identical to that for ^1H NMR. Data acquisition typically requires a larger number of scans compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope. Proton-decoupled mode is standard, resulting in a spectrum of singlets for each carbon.

Spectral Interpretation

Due to the lack of molecular symmetry, **3-Chlorophthalic anhydride** is expected to show eight distinct signals in its proton-decoupled ^{13}C NMR spectrum. Authoritative studies on chlorinated phthalic anhydrides provide a basis for these assignments.^[4]

- Carbonyl Carbons (C1, C3): The two carbonyl carbons of the anhydride group are the most deshielded and will appear far downfield, typically in the δ 160-165 ppm range. They may have slightly different chemical shifts due to the asymmetric substitution on the ring.
- Aromatic Carbons (C3a-C7a): The six aromatic carbons will resonate in the δ 120-140 ppm region.
 - C3 (ipso-Carbon): The carbon directly attached to the chlorine atom (C3) will have its chemical shift significantly influenced by the halogen.
 - Quaternary Carbons: The two carbons to which the anhydride ring is fused (C3a, C7a) will typically show lower intensity signals compared to the protonated carbons.
 - Protonated Carbons: The chemical shifts of C4, C5, and C6 will be distinct based on their proximity to the chlorine and carbonyl substituents.

Data Summary: ^{13}C NMR

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C1, C3 (C=O)	160 – 165	Carbonyl carbons, furthest downfield
C3a, C7a	125 – 140	Quaternary carbons, lower intensity
C3 (C-Cl)	130 – 140	Carbon directly attached to chlorine
C4, C5, C6	120 – 135	Protonated aromatic carbons

Infrared (IR) Spectroscopy

Principle of the Technique

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm^{-1}), making IR spectroscopy an invaluable tool for functional group identification.^[5]

Experimental Protocol: KBr Pellet Method

This is a common technique for acquiring IR spectra of solid samples.^[6]

- **Sample Preparation:** Grind 1-2 mg of **3-Chlorophthalic anhydride** with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm^{-1} .

Spectral Interpretation

The IR spectrum of **3-Chlorophthalic anhydride** is dominated by the intense absorptions of the anhydride functional group.

- Anhydride C=O Stretching: This is the most diagnostic feature. Cyclic anhydrides exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.^[5]
 - Asymmetric C=O Stretch: A very strong band expected around 1840-1870 cm^{-1} .
 - Symmetric C=O Stretch: A very strong band expected around 1760-1790 cm^{-1} .
- Aromatic C=C Stretching: Multiple sharp bands of medium intensity in the 1450-1600 cm^{-1} region are characteristic of the aromatic ring.
- C-O-C Stretching: Strong absorptions corresponding to the anhydride C-O-C stretching are expected in the 1000-1300 cm^{-1} region.
- Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm^{-1} .
- C-Cl Stretching: A medium to strong band in the fingerprint region, typically between 700-800 cm^{-1} .

Data Summary: IR

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
> 3000	Weak	Aromatic C-H Stretch
1840 – 1870	Strong	Asymmetric Anhydride C=O Stretch
1760 – 1790	Strong	Symmetric Anhydride C=O Stretch
1450 – 1600	Medium	Aromatic C=C Ring Stretch
1000 – 1300	Strong	C-O-C Stretch
700 – 800	Medium	C-Cl Stretch

Integrated Analysis and Conclusion

The structural confirmation of **3-Chlorophthalic anhydride** is achieved with high confidence by integrating the data from all three spectroscopic techniques.

- IR spectroscopy unequivocally confirms the presence of the key anhydride functional group through its characteristic double carbonyl absorption bands.
- ^1H NMR spectroscopy verifies the substitution pattern on the aromatic ring by revealing the presence and connectivity of the three distinct aromatic protons.
- ^{13}C NMR spectroscopy complements this by confirming the total number of carbons in the molecule and identifying the different carbon environments, including the two carbonyls and the six unique aromatic carbons.

Together, these spectral data provide a detailed and self-validating molecular fingerprint of **3-Chlorophthalic anhydride**. This analytical workflow is essential for ensuring material identity, purity, and quality in research, development, and manufacturing settings, forming the foundation for its successful application in advanced materials and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]
- 3. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chlorophthalic anhydride | C₈H₃ClO₃ | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3-Chlorophthalic anhydride spectral data (^1H NMR, ^{13}C NMR, IR)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093770#3-chlorophthalic-anhydride-spectral-data-h-nmr-c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com